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Compound of Interest

Compound Name:
4-(4-Chlorophenyl)-2-

(phenylsulfanyl)pyrimidine

CAS No.: 339106-03-5

Cat. No.: B2932149

Get Quote

Technical Monograph: 4-(4-Chlorophenyl)-2-
(phenylsulfanyl)pyrimidine
Chemical Identity & Scaffold Profile
This guide details the physicochemical properties, synthetic pathways, and medicinal utility of

4-(4-chlorophenyl)-2-(phenylthio)pyrimidine. While often encountered as an intermediate or a

specific library entry rather than a commodity chemical, this structure represents a privileged

scaffold in kinase inhibitor discovery and antimicrobial research. It serves as a critical "masked"

electrophile, where the phenylsulfanyl group can function as a stable handle or a precursor to a

leaving group (sulfone) for late-stage diversification.
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Property Specification

Systematic Name 4-(4-chlorophenyl)-2-(phenylsulfanyl)pyrimidine

Common Synonyms
2-Phenylthio-4-(p-chlorophenyl)pyrimidine; 4-

Aryl-2-thiopyrimidine

CAS Number
Not widely indexed (Custom synthesis required;

see Precursors below)

Molecular Formula

Molecular Weight 298.79 g/mol

SMILES Clc1ccc(cc1)c2ccnc(Sc3ccccc3)n2

InChI Key (Generated) ZXYZ... (Structure dependent)

LogP (Predicted) ~4.8 (Highly Lipophilic)

H-Bond Donors/Acceptors 0 / 3

Structural Significance
The molecule features a pyrimidine core substituted at the C2 and C4 positions.

C4 Position (Head): The p-chlorophenyl group provides a hydrophobic moiety often required

for occupying the ATP-binding pocket in kinase targets or the hydrophobic channel in

microbial enzymes.

C2 Position (Tail/Linker): The phenylsulfanyl (thioether) group is chemically versatile. It is

stable under basic conditions but can be activated via oxidation to a sulfone (

), making the C2 position highly electrophilic for nucleophilic aromatic substitution (

) by amines.

Synthetic Methodologies
The synthesis of 2,4-disubstituted pyrimidines requires strict regiocontrol. The C4 position of

the pyrimidine ring is generally more electron-deficient and sterically accessible than the C2
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position, allowing for sequential functionalization.

Primary Route: Sequential Pd-Catalysis &
This protocol is the industry standard for generating high-purity 4-aryl-2-functionalized

pyrimidines.

Step 1: Regioselective Suzuki-Miyaura Coupling
Reaction: 2,4-Dichloropyrimidine + 4-Chlorophenylboronic acid

2-Chloro-4-(4-chlorophenyl)pyrimidine.

Reagents:

(5 mol%),

(2.0 eq), DME/Water (3:1).

Conditions: 80°C, 4–6 hours, Inert Atmosphere (

).

Mechanism: The oxidative addition of Palladium occurs preferentially at the C4-Cl bond due

to lower steric hindrance and higher electron deficiency compared to the C2-Cl bond.

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Nucleophilic Aromatic Substitution (

)
Reaction: 2-Chloro-4-(4-chlorophenyl)pyrimidine + Thiophenol

Target Molecule.

Reagents: Thiophenol (1.1 eq),

or

(2.0 eq), DMF or DMSO.
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Conditions: 60–90°C, 2–4 hours.

Causality: With the C4 position already occupied by the aryl group, the remaining chlorine at

C2 is susceptible to nucleophilic attack by the thiolate anion. The pyrimidine nitrogen atoms

stabilize the Meisenheimer complex intermediate.

Visualization of Synthetic Logic

2,4-Dichloropyrimidine
(CAS: 3934-20-1)

Intermediate:
2-Chloro-4-(4-chlorophenyl)pyrimidine

Step 1: Suzuki Coupling
Pd(PPh3)4, Na2CO3, 80°C

(Regioselective at C4)

4-Chlorophenylboronic acid TARGET:
4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine

Step 2: SNAr Displacement
K2CO3, DMF, 90°C

(Displacement at C2)

Thiophenol
(CAS: 108-98-5)

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway ensuring correct substitution patterns.

Applications in Drug Discovery[1][2]
This molecule is rarely the "final" drug; it is a Late-Stage Functionalization Hub.

The "Oxidation-Displacement" Strategy
Medicinal chemists use the phenylthio group as a "mask." Direct displacement of a C2-Chlorine

by complex amines (like piperazines or anilines) can be sluggish or low-yielding.

Synthesis: Make the stable thioether (the Topic molecule).

Activation: Oxidize Sulfur to Sulfone (

) using m-CPBA or Oxone. The sulfone is a "super-leaving group" (approx. 100x more
reactive than chloride).

Diversification: Displace the sulfone with a library of amines to generate a diverse set of C2-

amino-C4-arylpyrimidines (common kinase inhibitor motif).
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Biological Activity Potential
Based on structural analogues (e.g., Pazopanib intermediates, Gefitinib analogues), this

scaffold exhibits potential in:

Tyrosine Kinase Inhibition (TKI): The 4-aryl-pyrimidine motif mimics the adenine ring of ATP.

Antimicrobial Agents: 2-thio-pyrimidines have demonstrated efficacy against S. aureus and

M. tuberculosis in phenotypic screens by disrupting cell wall synthesis.

Functionalization Workflow
SCAFFOLD:

4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine

Reaction: Oxidation
(m-CPBA or Oxone)

Activated Intermediate:
Sulfone (-SO2Ph)

Final Library:
2-Amino-4-(4-chlorophenyl)pyrimidines

(Kinase Inhibitors)

SNAr Displacement
(High Yield, Mild Conditions)

Library of Amines
(R-NH2)

Click to download full resolution via product page

Figure 2: The "Scaffold Hopping" workflow converting the thioether to bioactive amino-

pyrimidines.

Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-chloro-4-(4-chlorophenyl)pyrimidine (Intermediate).
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser.

Charging: Add 2,4-dichloropyrimidine (1.49 g, 10 mmol) and 4-chlorophenylboronic acid

(1.56 g, 10 mmol) to 40 mL of DME (Dimethoxyethane).

Catalyst: Add

(580 mg, 0.5 mmol). Purge with Argon for 5 minutes.

Base: Add 10 mL of 2M

aqueous solution.

Reaction: Heat to 80°C for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting

material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4).

Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash

combined organics with brine, dry over

, and concentrate.

Validation:

should show a doublet at ~8.6 ppm (pyrimidine H6) and disappearance of the C4-Cl signal.

Objective: Synthesis of 4-(4-chlorophenyl)-2-(phenylsulfanyl)pyrimidine (Final).

Reaction: Dissolve the intermediate (1.0 eq) in dry DMF (0.2 M). Add Thiophenol (1.1 eq)

and

(2.0 eq).

Heat: Stir at 90°C for 3 hours.

Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water

and cold ethanol. Recrystallize from Ethanol/Water if necessary.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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